Potassium 4-hydroxybenzoate, also known as potassium paraben, is a chemical compound with a wide range of applications in various fields. It is structurally related to 4-hydroxybenzoic acid (4-HBA), which has been identified as a versatile platform intermediate for the synthesis of value-added compounds2. The compound's relevance extends from its role in the biosynthesis of industrially pertinent compounds to its potential therapeutic applications.
In the biomedical field, potassium 4-hydroxybenzoate derivatives have been studied for their effects on cell growth and macromolecule synthesis. For example, potassium para-aminobenzoate was tested on fibroblasts and rheumatoid synovial cells, showing a dose-dependent inhibition of proliferation and acid mucopolysaccharide secretion3. Although not directly related to potassium 4-hydroxybenzoate, this study provides insight into the potential biomedical applications of structurally similar compounds.
The corrosion inhibition properties of 4-hydroxybenzotriazole, a compound related to 4-hydroxybenzoate, have been investigated for their effectiveness in protecting copper surfaces in sulphate solutions1. The study found that at high pH, positive electrode potential, and high inhibitor concentration, complex polymers are formed on the copper surface, which are effective in preventing corrosion1. This suggests that potassium 4-hydroxybenzoate could potentially be used in similar applications, given its structural similarity.
4-Hydroxybenzoic acid, closely related to potassium 4-hydroxybenzoate, has been highlighted as a promising intermediate for the production of high-value bioproducts with applications in food, cosmetics, pharmacy, and fungicides2. The versatility of 4-HBA in the biosynthesis of compounds such as resveratrol, muconic acid, and vanillyl alcohol underscores the potential of potassium 4-hydroxybenzoate in biotechnological applications.
The mechanism of action of potassium 4-hydroxybenzoate can be inferred from studies on related compounds. For instance, 4-hydroxybenzoic acid has been shown to be a key intermediate in the biosynthesis of various bioproducts, utilizing synthetic biology and metabolic engineering approaches2. In the context of neurological applications, 4-hydroxybenzoic acid has been found to enhance the inactivation of Kv1.4 potassium channels, which are crucial for the regulation of neuronal firing4. This effect is achieved by lowering the membrane potential, thereby inhibiting abnormal neuronal activity. The study on bamboo shoots, which contain 4-hydroxybenzoic acid, demonstrated that the compound could be a potential treatment for epilepsy and other neuronal disorders4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6